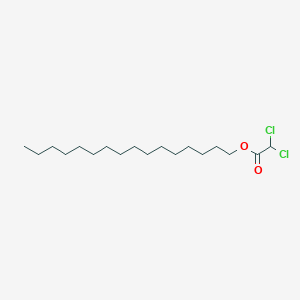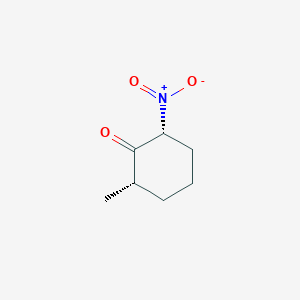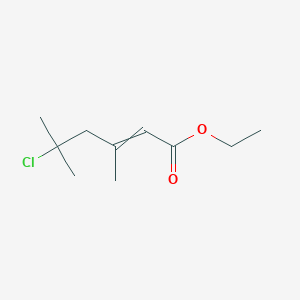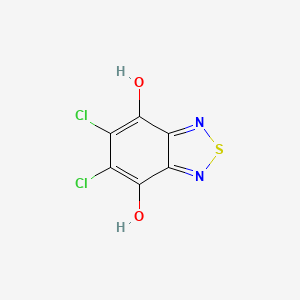
2,1,3-Benzothiadiazole-4,7-diol, 5,6-dichloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,1,3-Benzothiadiazole-4,7-diol, 5,6-dichloro- is a derivative of 2,1,3-benzothiadiazole, a bicyclic molecule composed of a benzene ring fused to a 1,2,5-thiadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,3-benzothiadiazole-4,7-diol, 5,6-dichloro- typically involves the bromination of 2,1,3-benzothiadiazole to form 4,7-dibromo-2,1,3-benzothiadiazole, which is then subjected to further chemical modifications . The reaction conditions often include the use of thionyl chloride in pyridine, resulting in high yields .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures efficient production while maintaining high purity levels.
化学反応の分析
Types of Reactions
2,1,3-Benzothiadiazole-4,7-diol, 5,6-dichloro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the molecule.
Reduction: Under reducing conditions, the compound can revert to its precursor forms.
Substitution: Commonly involves halogenation, such as bromination, to form derivatives like 4,7-dibromo-2,1,3-benzothiadiazole.
Common Reagents and Conditions
Thionyl chloride: Used in the initial synthesis steps.
Pyridine: Acts as a solvent and catalyst.
Bromine: For halogenation reactions.
Major Products Formed
4,7-Dibromo-2,1,3-benzothiadiazole: A key intermediate in further chemical modifications.
Various substituted derivatives: Depending on the specific reactions and conditions applied.
科学的研究の応用
2,1,3-Benzothiadiazole-4,7-diol, 5,6-dichloro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of larger molecules and conductive polymers.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
作用機序
The mechanism of action of 2,1,3-benzothiadiazole-4,7-diol, 5,6-dichloro- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its biological and chemical activity. The exact molecular targets and pathways are still under investigation, but its ability to form stable derivatives makes it a valuable compound in research .
類似化合物との比較
Similar Compounds
2,1,3-Benzothiadiazole: The parent compound with similar chemical properties.
4,7-Dibromo-2,1,3-benzothiadiazole: A derivative used in further chemical synthesis.
Other halogenated derivatives: Such as 5-bromo-2,1,3-benzothiadiazole.
特性
CAS番号 |
84646-07-1 |
|---|---|
分子式 |
C6H2Cl2N2O2S |
分子量 |
237.06 g/mol |
IUPAC名 |
5,6-dichloro-2,1,3-benzothiadiazole-4,7-diol |
InChI |
InChI=1S/C6H2Cl2N2O2S/c7-1-2(8)6(12)4-3(5(1)11)9-13-10-4/h11-12H |
InChIキー |
AILSNFIGYZLHCN-UHFFFAOYSA-N |
正規SMILES |
C1(=C(C(=C(C2=NSN=C21)O)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(4-Heptoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14418229.png)
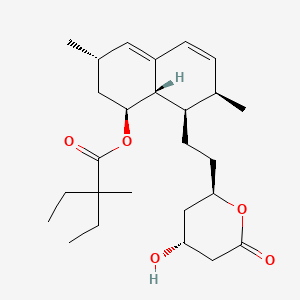
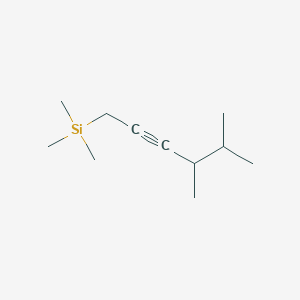
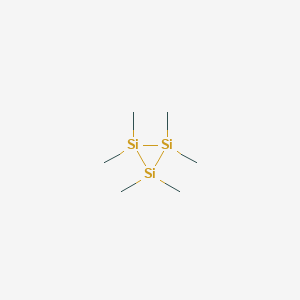
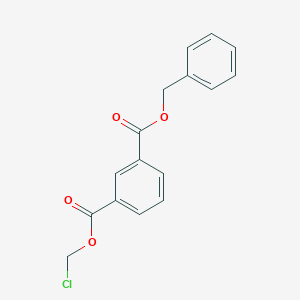
![1-Phenyl-3-[5-(trimethylsilyl)-2H-tetrazol-2-yl]propan-2-one](/img/structure/B14418262.png)
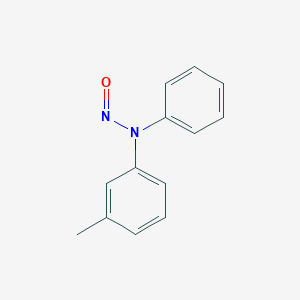

![4-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenyl acetate](/img/structure/B14418279.png)

![2,3-Dimethyl-5,6-bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14418281.png)
